molecular formula C18H18FN3O2 B2996887 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide CAS No. 1798458-86-2

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2996887
CAS No.: 1798458-86-2
M. Wt: 327.359
InChI Key: XMYTUBMXSSJUEJ-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide is a synthetic small molecule featuring the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure of high interest in modern drug discovery due to its versatility as a kinase hinge-binding motif . This core scaffold is recognized as a privileged structure in the design of inhibitors targeting various therapeutically relevant kinases . Researchers can leverage this compound to investigate critical signaling pathways. The 1H-pyrrolo[2,3-b]pyridine scaffold is present in compounds targeting V600EBRAF for melanoma and other cancers , as well as in potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . Furthermore, derivatives based on this scaffold have been rationally designed as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease research, showing efficacy in ameliorating dyskinesia in preclinical models . The molecular design of this specific compound, which includes a propyl linker and a 2-(2-fluorophenoxy)acetamide side chain, is engineered to explore structure-activity relationships and optimize interactions with biological targets. This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-15-6-1-2-7-16(15)24-13-17(23)20-10-4-11-22-12-8-14-5-3-9-21-18(14)22/h1-3,5-9,12H,4,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYTUBMXSSJUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCCN2C=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has attracted considerable attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine moiety linked to a fluorophenoxy acetamide group via a propyl chain. Its molecular formula is C19H21N3O3C_{19}H_{21}N_{3}O_{3}, with a molecular weight of 339.4 g/mol. This unique structure is believed to enhance its biological activities compared to simpler derivatives, making it a candidate for various therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : The compound has been shown to selectively inhibit PDE4B, an enzyme involved in inflammatory processes. In vitro studies demonstrated that it significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli (e.g., lipopolysaccharide) .
  • Modulation of Neurotransmitter Receptors : Preliminary findings suggest that the compound may interact with various central nervous system (CNS) receptors. It displayed selective inhibition against certain receptors while being inactive against others in psychoactive drug screening programs .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure influence biological activity:

Modification TypeEffect on Activity
Addition of FluorineEnhanced selectivity for PDE4B over PDE4D
Variation in Alkyl ChainChanges in potency against specific targets
Alteration of Aromatic GroupsImpact on receptor binding affinity

These modifications demonstrate the potential for optimizing the compound's efficacy and selectivity through systematic structural changes.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrrolo[2,3-b]pyridine derivatives:

  • PDE4B Inhibition : A study reported that a related compound exhibited an IC50 value of 0.14 μM against PDE4B, indicating strong inhibitory potential . This suggests that this compound may possess comparable or superior activity.
  • Anti-inflammatory Effects : In vitro assays demonstrated that derivatives from this chemical class could significantly reduce pro-inflammatory cytokine release, supporting their role as potential anti-inflammatory agents .
  • CNS Activity : The compound's interaction with CNS receptors was evaluated in a broad screening program, revealing moderate activity against specific targets but also highlighting areas for further optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

PF-232798 (Maraviroc Analog)

Structure: PF-232798 (N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide) shares an acetamide backbone but incorporates an imidazo[4,5-c]pyridine ring and a bicyclic octane system, unlike the pyrrolo[2,3-b]pyridine core in the target compound . Pharmacology: PF-232798 is a second-generation CCR5 antagonist designed for HIV-1 treatment. Its bicyclic structure enhances receptor binding specificity compared to maraviroc, achieving nanomolar potency in Phase II trials . Key Difference: The target compound’s pyrrolo[2,3-b]pyridine and 2-fluorophenoxy groups may favor different target interactions (e.g., kinase inhibition vs. CCR5 antagonism).

Compound 11 (Suzuki Coupling Derivative)

Structure: This compound (Smiles: O=S(=O)(NCCCn1ccc2cccnc21)c1ccc2c(c1)CCCC2) features a sulfonamide group and multiple fluorinated aromatic rings, contrasting with the acetamide and single fluorophenoxy group in the target compound . Synthesis: Both compounds employ Suzuki-Miyaura cross-coupling for pyrrolo[2,3-b]pyridine incorporation, but Compound 11 uses a tetrafluoroindazolyl group, which increases molecular complexity and lipophilicity . Key Difference: The sulfonamide in Compound 11 may confer higher acidity and altered solubility compared to the acetamide in the target compound.

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Structure: This sulfonamide derivative shares the pyrrolo[2,3-b]pyridine-propyl backbone but replaces the 2-fluorophenoxy acetamide with a tetrahydronaphthalene sulfonamide group . Key Difference: The target compound’s fluorophenoxy acetamide may offer better metabolic stability and selectivity for aromatic-binding pockets compared to the sulfonamide-tetrahydronaphthalene system.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Pharmacological Target Clinical Stage
Target Compound C₁₉H₂₀FN₃O₂ Pyrrolo[2,3-b]pyridine, 2-fluorophenoxy acetamide Not specified Preclinical*
PF-232798 C₃₀H₃₈FN₅O₂ Imidazo[4,5-c]pyridine, bicyclo[3.2.1]octane CCR5 (HIV-1) Phase II
Compound 11 C₂₈H₂₀F₆N₆O₂S Difluorophenyl, tetrafluoroindazolyl Not specified Preclinical*
N-(3-(pyrrolo...)propyl)-sulfonamide C₂₀H₂₃N₃O₂S Tetrahydronaphthalene sulfonamide Not specified Preclinical*

Research Findings and Implications

  • Fluorine Impact: The 2-fluorophenoxy group may enhance metabolic stability and target affinity relative to non-fluorinated analogs, as seen in CCR5 antagonists .
  • Synthesis Challenges : Suzuki coupling is a common strategy for pyrrolo[2,3-b]pyridine incorporation, but regioselectivity and purification remain hurdles .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide?

Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the pyrrolopyridine core. Key steps include:

  • Core Functionalization : Reacting 1H-pyrrolo[2,3-b]pyridine with a propyl linker under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80°C) to introduce the propylamine moiety .
  • Acetamide Coupling : Condensation with 2-(2-fluorophenoxy)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM) to form the acetamide bond .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical for isolating the pure compound, as residual byproducts (e.g., unreacted fluorophenol derivatives) can interfere with biological assays .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolopyridine ring (e.g., aromatic protons at δ 7.8–8.2 ppm) and the fluorophenoxy group (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 384.15) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures >95% purity, with retention time reproducibility under gradient elution .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

Methodological Answer:

  • Target Selection : Prioritize kinases or receptors where pyrrolopyridine derivatives are known to act (e.g., JAK/STAT pathways) .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence polarization for kinase activity) at concentrations ranging from 1 nM to 10 µM. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
  • Cytotoxicity Screening : Test against HEK293 or HepG2 cells via MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound’s synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates for key steps like pyrrolopyridine alkylation .
  • Machine Learning : Train models on PubChem data to predict solvent effects (e.g., DMF vs. DMSO) on reaction yields .
  • Experimental Validation : Compare computational predictions with small-scale reactions (0.1 mmol) to refine conditions (e.g., temperature, catalyst loading) .

Q. How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

  • Meta-Analysis : Compile dose-response curves from multiple assays (e.g., kinase inhibition vs. cell proliferation) to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., fluorogenic substrates vs. ATP depletion) .
  • Structural Profiling : Perform X-ray crystallography or molecular docking to verify target engagement. If the compound binds off-target (e.g., to serum albumin), modify the acetamide substituents to enhance selectivity .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Metabolite Identification : Incubate the compound with liver microsomes (human or rodent) and analyze via LC-MS/MS. Look for hydroxylation at the pyrrolopyridine ring or cleavage of the fluorophenoxy group .
  • Structural Modification : Introduce electron-withdrawing groups (e.g., CF₃) at the para-position of the fluorophenoxy moiety to reduce oxidative metabolism .
  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance oral bioavailability, with enzymatic cleavage in target tissues .

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